Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Value of Bromopyridine Scaffolds
In the landscape of medicinal chemistry, pyridine and its derivatives are classified as "privileged scaffolds." Their prevalence in a vast array of FDA-approved drugs underscores their importance in constructing therapeutically effective molecules.[1][2][3] The pyridine ring's unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a cornerstone of modern drug design.[1] Within this class, functionalized bromopyridines are particularly valuable as they serve as versatile intermediates for creating complex molecular architectures.[4] The bromine atom acts as a highly effective synthetic handle, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.[4][5]
This application note provides a detailed technical guide on the use of N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine , a key building block for the synthesis of novel APIs. We will explore its synthesis, physicochemical properties, and its application in a multi-step synthesis toward a potential API candidate, providing detailed, field-tested protocols. The methodologies described herein are designed to be robust, scalable, and grounded in established chemical principles, offering researchers a reliable starting point for their drug discovery programs.
Physicochemical & Spectroscopic Data
Accurate characterization of a starting material is fundamental to reproducible synthesis. The key properties of N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine are summarized below.
| Property | Value | Source |
| CAS Number | 104290-47-3 | [6][7] |
| Molecular Formula | C₁₀H₁₅BrN₂ | [8] |
| Molecular Weight | 243.14 g/mol | [8] |
| Appearance | Typically a liquid or low-melting solid | |
| Purity (Typical) | ≥95% (by NMR and/or LC-MS) |
| Storage | Store under an inert atmosphere at room temperature, protected from light. | |
| SMILES | CCCN(C)Cc1cncc(c1)Br |
Quality Control Recommendation: Before use, it is imperative to verify the identity and purity of the building block via ¹H NMR, ¹³C NMR, and LC-MS to ensure the absence of significant impurities that could interfere with subsequent reactions.
Synthetic Strategy & Core Applications
The primary utility of this building block lies in its two distinct reactive sites: the C5-bromo position on the pyridine ring and the secondary amine on the side chain. This dual functionality allows for sequential or orthogonal synthetic modifications.
// Nodes
Start [label="N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine", fillcolor="#F1F3F4", fontcolor="#202124", width=4.5];
// Functional Groups
FG1 [label="C5-Bromo Group\n(sp2 Carbon)", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124", penwidth=1.5, color="#4285F4"];
FG2 [label="Secondary Amine\n(sp3 Nitrogen)", shape=ellipse, fillcolor="#E6F4EA", fontcolor="#202124", penwidth=1.5, color="#34A853"];
// Reactions
R1 [label="Suzuki Coupling\nStille Coupling\nHeck Reaction\nSonogashira Coupling\nBuchwald-Hartwig Amination", align=left, fillcolor="#FEF7E0", fontcolor="#202124"];
R2 [label="N-Alkylation\nN-Acylation\nReductive Amination\nSulfonylation", align=left, fillcolor="#FCE8E6", fontcolor="#202124"];
// Connections
Start -> FG1 [label=" Site for\n Cross-Coupling", fontcolor="#5F6368"];
Start -> FG2 [label=" Site for\n Derivatization", fontcolor="#5F6368"];
FG1 -> R1 [label="Enables C-C, C-N, C-O, C-S\nBond Formation", fontcolor="#5F6368"];
FG2 -> R2 [label="Enables Side-Chain\nElaboration", fontcolor="#5F6368"];
}
/dot
Caption: Functional group reactivity of the building block.
A primary application involves using the C5-bromo position for a palladium-catalyzed cross-coupling reaction to install a new substituent, followed by modification of the amine if required. This strategy is central to building the core of many targeted therapeutic agents.
Workflow Example: Synthesis of a Zolpidem Analogue Intermediate
To illustrate its utility, we will outline the synthesis of an intermediate for a Zolpidem analogue. Zolpidem is a well-known imidazo[1,2-a]pyridine-based API, and this building block provides a direct route to novel derivatives.[9][10]
// Nodes
A [label="5-bromo-3-pyridinecarboxaldehyde\n+ N-methylpropan-1-amine", fillcolor="#F1F3F4", fontcolor="#202124"];
B [label="Protocol 1:\nReductive Amination", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124", color="#4285F4"];
C [label="N-((5-bromopyridin-3-yl)methyl)-\nN-methylpropan-1-amine\n(Building Block)", fillcolor="#F1F3F4", fontcolor="#202124"];
D [label="Protocol 2:\nSuzuki Coupling", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124", color="#4285F4"];
E [label="Coupled Intermediate\n(Zolpidem Analogue Precursor)", fillcolor="#F1F3F4", fontcolor="#202124"];
F [label="Further Cyclization & Elaboration", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124", color="#4285F4"];
G [label="Final API Analogue", fillcolor="#FEF7E0", fontcolor="#202124", penwidth=1.5, color="#FBBC05"];
// Connections
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
F -> G;
}
/dot
Caption: Synthetic workflow towards a Zolpidem analogue.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the key transformations.
Protocol 1: Synthesis of N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine via Reductive Amination
Rationale: Reductive amination is a robust and high-yielding one-pot method for forming carbon-nitrogen bonds.[11] Sodium triacetoxyborohydride (STAB) is chosen as the reducing agent due to its mild nature and high selectivity for the iminium ion intermediate, which minimizes the reduction of the starting aldehyde.[11]
-
Reagents & Materials:
-
5-bromo-3-pyridinecarboxaldehyde (1.0 eq)
-
N-methylpropan-1-amine (1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM), anhydrous (to 0.2 M)
-
Acetic Acid (catalytic, ~5 mol%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
-
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-bromo-3-pyridinecarboxaldehyde (1.0 eq) and anhydrous DCM.
-
Add N-methylpropan-1-amine (1.2 eq) followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the mixture to 0 °C using an ice bath. In portions, carefully add sodium triacetoxyborohydride (1.5 eq) over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Monitor the reaction for the disappearance of the starting aldehyde by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure title compound.
Protocol 2: Palladium-Catalyzed Suzuki Coupling
Rationale: The Suzuki coupling is a powerful and versatile method for forming C(sp²)-C(sp²) bonds.[5] It is widely used in pharmaceutical synthesis due to its tolerance of a broad range of functional groups and the commercial availability of a vast library of boronic acids.[5] Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst for this type of transformation.
-
Reagents & Materials:
-
N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine (1.0 eq)
-
(4-methylphenyl)boronic acid (1.3 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane and Water (4:1 v/v)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask or similar reaction vessel, condenser, nitrogen/argon line
-
Procedure:
-
To a Schlenk flask, add the bromopyridine building block (1.0 eq), (4-methylphenyl)boronic acid (1.3 eq), and potassium carbonate (2.5 eq).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add the degassed 4:1 dioxane/water solvent mixture via cannula or syringe.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the flask.
-
Heat the reaction mixture to 90-95 °C and stir vigorously for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS for the consumption of the starting bromopyridine.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the mixture with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the coupled product, a key precursor for the target API.
Troubleshooting Common Issues
// Nodes
Start [label="Low Yield or Incomplete\nSuzuki Coupling Reaction?", shape=diamond, fillcolor="#FCE8E6", color="#EA4335", fontcolor="#202124"];
Q1 [label="Was the reaction\ndegassed properly?", shape=diamond, fillcolor="#FEF7E0", fontcolor="#202124"];
A1_Yes [label="Yes"];
A1_No [label="No"];
Sol1 [label="Re-run reaction.\nEnsure thorough degassing\n(e.g., freeze-pump-thaw or\nprolonged sparging with argon).", fillcolor="#E6F4EA", fontcolor="#202124", shape=box];
Q2 [label="Is the Pd catalyst\nactive?", shape=diamond, fillcolor="#FEF7E0", fontcolor="#202124"];
A2_Yes [label="Yes"];
A2_No [label="No"];
Sol2 [label="Use a fresh bottle of catalyst.\nStore catalysts under inert gas.\nConsider a more robust catalyst\n(e.g., PdCl2(dppf)).", fillcolor="#E6F4EA", fontcolor="#202124", shape=box];
Q3 [label="Is the base suitable\nand dry?", shape=diamond, fillcolor="#FEF7E0", fontcolor="#202124"];
A3_Yes [label="Yes"];
A3_No [label="No"];
Sol3 [label="Use freshly ground, dry base\n(e.g., K2CO3, Cs2CO3).\nEnsure base is fully dissolved\nor well-suspended.", fillcolor="#E6F4EA", fontcolor="#202124", shape=box];
Q4 [label="Are starting materials\npure?", shape=diamond, fillcolor="#FEF7E0", fontcolor="#202124"];
A4_No [label="No"];
Sol4 [label="Re-purify bromopyridine and\nboronic acid.\nCheck for boroxine in boronic acid.", fillcolor="#E6F4EA", fontcolor="#202124", shape=box];
// Connections
Start -> Q1;
Q1 -> Sol1 [label="No"];
Q1 -> Q2 [label="Yes"];
Q2 -> Sol2 [label="No"];
Q2 -> Q3 [label="Yes"];
Q3 -> Sol3 [label="No"];
Q3 -> Q4 [label="Yes"];
Q4 -> Sol4 [label="No"];
}
/dot
Caption: Decision tree for troubleshooting a Suzuki coupling reaction.
Conclusion
N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine is a high-value building block that provides a reliable and flexible entry point for the synthesis of complex API targets, particularly those containing a substituted pyridine core. Its well-differentiated reactive handles allow for strategic and controlled molecular elaboration. The protocols detailed in this note offer robust and reproducible methods for its synthesis and subsequent use in palladium-catalyzed cross-coupling reactions, empowering researchers to accelerate their drug discovery and development efforts.
References
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- Unknown Author. (2011).
- BenchChem. An In-depth Technical Guide to the Synthesis of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole. BenchChem.
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- Unknown Author. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
- Unknown Author. (2017).
- NextSDS. N-((5-bromopyridin-3-yl)methyl)
- Unknown Author. (Year not available). Synthetic method of 3-bromopyridine.
- Appchem. N-((5-bromopyridin-3-yl)methyl)-2-methylpropan-1-amine | 1183244-40-7. Appchem.
- Asif, M. (2016). A review on the medicinal importance of pyridine derivatives.
- Thaisrivongs, D. A., et al. (Year not available). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. PubMed.
- BLDpharm. 1152879-11-2|N-((5-Bromopyridin-3-yl)methyl)propan-1-amine. BLDpharm.
- Al-Ghorbani, M., et al. (2022).
- Guidechem. CAS 104290-47-3 | N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine. Guidechem.
- Sigma-Aldrich. 1-(5-Bromopyridin-3-yl)-N-methylmethanamine | 73335-64-5. Sigma-Aldrich.
- Unknown Author. (2020). Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry. MDPI.
- BenchChem. "N-Methyl-1-(piperidin-4-YL)methanamine" synthesis workup and extraction issues. BenchChem.
- National Center for Biotechnology Inform
- Guidechem. CAS 104290-47-3 | N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine - Suppliers list. Guidechem.
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